2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE
Overview
Description
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, diethylamino, sulfonyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]amine.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide: Lacks the pyrazolyl group.
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide: Lacks the chloro and sulfonyl groups.
Uniqueness
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-dichloro-5-(diethylsulfamoyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4O3S/c1-5-23(6-2)27(25,26)16-9-13(14(18)10-15(16)19)17(24)21(3)11-12-7-8-22(4)20-12/h7-10H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWTDJPCVWSOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N(C)CC2=NN(C=C2)C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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